N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-4-3-5-14(10-12)20-11-15(19)17-7-9-18-8-6-16-13(18)2/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKFRKVRXEFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Acylation: The resulting intermediate is acylated with 2-(m-tolyloxy)acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of an imidazole moiety and a tolyloxy group. Its molecular formula is , and it has a molecular weight of approximately 234.29 g/mol. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar acetamide derivatives demonstrate activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide has also been evaluated for its anticancer potential. Research involving related compounds suggests that they can induce apoptosis in cancer cell lines while sparing normal cells. For example, derivatives have shown cytotoxic effects with IC50 values ranging from 10 to 50 µM in various cancer models .
Antitubercular Activity
The compound's potential against tuberculosis has been explored through in vitro assays. Studies have demonstrated that imidazole derivatives can inhibit Mycobacterium tuberculosis growth, with some compounds exhibiting significant activity at concentrations below 100 µg/mL . This positions them as promising candidates for further development in antitubercular therapies.
Case Study 1: Antimicrobial Evaluation
In a study published by the Journal of Young Pharmacists, derivatives of imidazole were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives had MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A study conducted on the cytotoxic effects of this compound revealed that it selectively inhibited cancer cell proliferation in vitro. The study utilized several cancer cell lines, demonstrating significant cell death at specific concentrations while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-substituted tolyloxy group.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is unique due to the specific positioning of the methyl group on the tolyloxy moiety, which can influence its chemical reactivity and biological activity.
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, a compound featuring both imidazole and tolyloxy moieties, presents significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 246.31 g/mol. Its structure includes an imidazole ring, which is known for its role in various biological processes, and a tolyloxy group that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of imidazole-containing compounds as anticancer agents. The structure–activity relationship (SAR) indicates that modifications in the imidazole and aromatic rings significantly influence cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity Assays: In vitro studies using MTT assays demonstrated that similar imidazole derivatives exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, compounds with electron-donating groups on the phenyl ring showed enhanced activity compared to their counterparts with electron-withdrawing groups .
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, where compounds interact with Bcl-2 proteins, leading to increased cell death in cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.
Research Insights:
- Bacterial Inhibition: Studies suggest that imidazole derivatives can disrupt bacterial cell membranes. For example, Py11, a related compound, demonstrated significant antibacterial activity through membrane integrity disruption, leading to cell lysis .
- Inhibition Profiles: The compound exhibits a broad spectrum of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating superior efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and nitric oxide synthesis.
Experimental Findings:
- Cytokine Production: In vitro studies indicated that this compound significantly inhibits lipopolysaccharide (LPS)-induced TNF-α and nitric oxide production in macrophages, suggesting a potential role in treating inflammatory diseases .
- Mechanistic Studies: The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Case Studies and Research Data
| Study | Activity | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | MCF-7 | 10 µM | Apoptosis via Bcl-2 interaction |
| Study 2 | Antimicrobial | E. coli | 5 µg/mL | Membrane disruption |
| Study 3 | Anti-inflammatory | Macrophages | N/A | NF-kB inhibition |
Q & A
Q. What are the standard synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, and which reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as:
Imidazole alkylation : Reacting 2-methylimidazole with a bromoethyl intermediate to introduce the ethyl linker.
Acetamide formation : Coupling the imidazole-ethyl intermediate with m-tolyloxyacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
Critical conditions include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
-
Catalysts : Cu(I)-catalyzed click chemistry for triazole formation (if applicable) .
-
Temperature : Controlled heating (60–80°C) to avoid side reactions .
- Data Table : Common Reaction Parameters from Analogous Syntheses
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 80 | 65–75 | |
| Acetamide coupling | DCM | EDCI | RT | 70–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the m-tolyloxy group (aromatic protons at δ 6.8–7.2 ppm) and imidazole protons (δ 7.0–7.5 ppm). The ethyl linker appears as a triplet (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1670 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data between calculated and observed values for novel derivatives?
- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
Cross-validation : Use complementary techniques (e.g., HRMS for molecular formula, NMR for functional groups) .
Microanalysis : Repeat combustion analysis under anhydrous conditions to exclude moisture interference.
Chromatographic purity : Employ HPLC/GC-MS to confirm >95% purity before analysis .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets, and how do docking studies inform experimental design?
- Methodological Answer :
-
Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Focus on hydrogen bonding with the acetamide group and π-π stacking of the m-tolyloxy ring .
-
MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
-
Free Energy Calculations : Use MM-PBSA to rank affinity predictions and guide SAR studies .
- Case Study : Docking results for analogous compounds showed that substituents on the imidazole ring (e.g., methyl groups) enhance hydrophobic interactions with α-glucosidase (ΔG = -8.2 kcal/mol) .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, and what controls are essential to validate results?
- Methodological Answer :
- Assay Design :
Target selection : Prioritize enzymes/receptors with structural homology to imidazole-binding proteins (e.g., cytochrome P450, kinase inhibitors).
Concentration range : Test 0.1–100 µM to establish IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
